Magnesium phosphate

Description

Propriétés

IUPAC Name |

trimagnesium;diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVALZJMUIHGIMD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

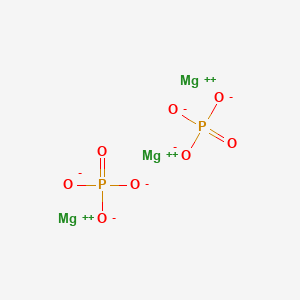

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg3(PO4)2, Mg3O8P2 | |

| Record name | Magnesium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-83-1 (Parent) | |

| Record name | Magnesium phosphate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00872527 | |

| Record name | Trimagnesium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, Odorless iridescent solid; [HSDB] White odorless powder; [MSDSonline] | |

| Record name | Phosphoric acid, magnesium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium phosphate, tribasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN COLD OR HOT WATER; INSOL IN LIQUID AMMONIA; SOL IN AMMONIUM SALT SOLN | |

| Record name | TRIMAGNESIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Crystallizes with 5, 8, and 22 H2O /molecules/ ... salts are practically insoluble in water but readily soluble in acids; density (octahydrate): 2.19; density (22 H2O): 1.66 | |

| Record name | TRIMAGNESIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RHOMBIC PLATES | |

CAS No. |

7757-87-1 | |

| Record name | Magnesium phosphate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, magnesium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimagnesium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimagnesium bis(orthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK14ETW2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMAGNESIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1,184 °C | |

| Record name | TRIMAGNESIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Resurgence of Magnesium Phosphate Biomaterials: A Physicochemical Perspective for Regenerative Medicine

For Immediate Release

[City, State] – Magnesium phosphate-based biomaterials are garnering significant attention within the scientific community as a promising alternative to traditional calcium phosphate and inert metallic implants for bone regeneration and drug delivery applications. A new in-depth technical guide provides a comprehensive overview of the core physicochemical properties of these materials, offering researchers, scientists, and drug development professionals a critical resource for advancing their work in orthopedic and pharmaceutical fields. This whitepaper details the synthesis, degradation, mechanical characteristics, and biocompatibility of various this compound-based biomaterials, supported by extensive quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Magnesium, an essential ion in human physiology, plays a crucial role in bone metabolism and various enzymatic processes. Its presence in biomaterials offers the unique advantage of biodegradability, with degradation products being safely metabolized by the body. This inherent bioactivity, coupled with tunable mechanical properties, positions this compound biomaterials as a superior choice for applications where temporary support and active tissue regeneration are required.

Key Physicochemical Properties: A Quantitative Overview

The performance of this compound biomaterials is intrinsically linked to their chemical composition and crystalline phase. Common phases include struvite (magnesium ammonium phosphate hexahydrate), newberyite (magnesium hydrogen phosphate trihydrate), and farringtonite (trithis compound). The choice of starting materials and synthesis parameters significantly influences the final properties of the biomaterial.

| Property | This compound Cement (MPC) | Struvite Ceramic | Newberyite Ceramic | Farringtonite Ceramic |

| Compressive Strength (MPa) | 12 - 100+[1] | Data not readily available | Data not readily available | High mechanical stability |

| Setting Time (minutes) | 5.5 - 8[1] | Not Applicable | Not Applicable | Not Applicable |

| Porosity (%) | Variable, can be tailored | Can be fabricated with controlled porosity | Can be fabricated with controlled porosity | Can be fabricated with controlled porosity |

| Degradation | Faster than calcium phosphates | Faster than calcium phosphates | Faster than calcium phosphates | Faster than calcium phosphates |

| Biocompatibility | Good | Good[2] | Good[2] | Good |

Table 1: Comparative Physicochemical Properties of this compound Biomaterials. This table summarizes key quantitative data for different forms of this compound-based biomaterials. The properties of MPCs can be significantly tailored by adjusting the powder-to-liquid ratio and the use of additives.

Experimental Protocols for Characterization

A thorough understanding of the physicochemical properties of this compound biomaterials necessitates standardized and reproducible experimental protocols. This guide provides detailed methodologies for key characterization techniques.

Compressive Strength Testing of this compound Cements

Objective: To determine the maximum compressive stress a set cement can withstand before failure.

Methodology:

-

Sample Preparation: Mix the this compound cement components according to the desired formulation. Cast the cement paste into cylindrical molds (e.g., 6 mm diameter, 12 mm height).

-

Curing: Incubate the molded specimens in a humid environment (e.g., 37°C, >95% humidity) for a specified period (e.g., 24 hours) to ensure complete setting.

-

Testing: Place the cured cylindrical specimen in a universal testing machine. Apply a compressive load at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.

-

Calculation: The compressive strength is calculated by dividing the maximum load at failure by the original cross-sectional area of the specimen.

In Vitro Degradation Assessment

Objective: To evaluate the degradation rate of the biomaterial in a simulated physiological environment.

Methodology:

-

Sample Preparation: Prepare disc-shaped or scaffold samples of the this compound biomaterial with known weight and dimensions.

-

Immersion: Immerse the samples in a simulated body fluid (SBF) or cell culture medium at 37°C. The volume of the fluid should be proportional to the surface area of the sample.

-

Incubation and Monitoring: At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove the samples from the solution.

-

Analysis:

-

Weight Loss: Gently rinse the samples with deionized water, dry them, and measure their final weight. Calculate the percentage of weight loss.

-

Ion Release: Analyze the concentration of magnesium and phosphate ions released into the immersion solution using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

pH Changes: Monitor the pH of the immersion solution at each time point.

-

Porosity Measurement (Archimedes' Principle)

Objective: To determine the total, open, and closed porosity of a scaffold.

Methodology:

-

Dry Weight: Measure the weight of the dry scaffold (W_dry).

-

Saturated Weight: Immerse the scaffold in a wetting liquid (e.g., ethanol or water) under vacuum to ensure all open pores are filled. Measure the weight of the saturated scaffold (W_sat).

-

Submerged Weight: Measure the weight of the saturated scaffold while it is submerged in the liquid (W_sub).

-

Calculations:

-

Total Volume (V_t): (W_dry - W_sub) / density of the liquid

-

Volume of the Solid Material (V_s): (W_dry - W_sub) / density of the material

-

Total Porosity (%): [(V_t - V_s) / V_t] x 100

-

Open Porosity (%): [(W_sat - W_dry) / (W_sat - W_sub)] x 100

-

Closed Porosity (%): Total Porosity - Open Porosity

-

Cell Viability Assessment (MTT Assay)

Objective: To assess the cytotoxicity of the biomaterial by measuring the metabolic activity of cells cultured in its presence.

Methodology:

-

Extract Preparation: Incubate the sterilized biomaterial in cell culture medium for a specific period (e.g., 24 hours) to create an extract.

-

Cell Culture: Seed cells (e.g., osteoblasts or fibroblasts) in a 96-well plate and allow them to attach overnight.

-

Exposure: Replace the standard culture medium with the prepared biomaterial extract. Include positive (toxic substance) and negative (standard medium) controls.

-

MTT Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3][4][5]

Osteogenic Differentiation Assessment (Alizarin Red S Staining)

Objective: To qualitatively and quantitatively assess the mineralization of the extracellular matrix by cells cultured on the biomaterial, indicating osteogenic differentiation.

Methodology:

-

Cell Culture: Culture osteogenic precursor cells (e.g., mesenchymal stem cells) on the biomaterial in an osteogenic differentiation medium.

-

Fixation: After a specific culture period (e.g., 14 or 21 days), fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Staining: Stain the fixed cells with Alizarin Red S solution, which binds to calcium deposits in the extracellular matrix, producing a red color.

-

Qualitative Analysis: Visualize the stained mineralized nodules under a microscope.

-

Quantitative Analysis: To quantify the mineralization, the stain can be extracted from the cells using a solution like 10% acetic acid. The absorbance of the extracted stain is then measured using a spectrophotometer at a wavelength of approximately 405 nm.[6][7][8][9][10]

Biological Interactions and Signaling Pathways

The degradation of this compound biomaterials releases magnesium ions (Mg²⁺), which are known to influence cellular behavior and signaling pathways critical for bone regeneration.

TRPM7-PI3K-AKT Signaling Pathway

One of the key pathways activated by magnesium ions is the TRPM7-PI3K-AKT pathway.[3] The influx of Mg²⁺ through the TRPM7 channel (Transient Receptor Potential Melastatin 7) on the cell membrane triggers a cascade of intracellular events.

Caption: TRPM7-PI3K-AKT signaling pathway activated by magnesium ions.

Experimental Workflow for Biomaterial Assessment

The comprehensive evaluation of a novel this compound biomaterial follows a logical progression from synthesis and characterization to in vitro and in vivo testing.

Caption: General experimental workflow for this compound biomaterial evaluation.

Future Directions

The field of this compound biomaterials is rapidly evolving. Future research will likely focus on the development of composite materials with enhanced mechanical and biological properties, the optimization of degradation rates to match specific clinical needs, and the exploration of their potential as controlled drug delivery systems. The continued investigation into the intricate signaling pathways modulated by magnesium ions will further unlock the therapeutic potential of these promising biomaterials. This technical guide serves as a foundational resource to support and accelerate these endeavors.

References

- 1. Preparation of uniform newberyite crystal in nonaqueous system | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Cell growth - Wikipedia [en.wikipedia.org]

- 3. lbmd.coe.pku.edu.cn [lbmd.coe.pku.edu.cn]

- 4. reprocell.com [reprocell.com]

- 5. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. webpath.med.utah.edu [webpath.med.utah.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

An In-depth Technical Guide to the Crystalline Structure of Different Magnesium Phosphate Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structures of various magnesium phosphate phases, offering valuable insights for researchers, scientists, and professionals engaged in drug development and biomaterial science. Magnesium phosphates are of significant interest due to their biocompatibility, biodegradability, and osteoconductive properties, making them promising materials for bone regeneration and drug delivery systems.

Crystalline Structure of this compound Phases

The crystallographic properties of different this compound phases are crucial for understanding their physical and chemical behavior. These properties dictate their dissolution rates, mechanical strength, and biological interactions. The following tables summarize the key crystallographic data for several prominent this compound phases.

Table 1: Crystallographic Data of Anhydrous this compound Phases

| Phase Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Farringtonite | Mg₃(PO₄)₂ | Monoclinic | P2₁/n | 7.600[1] | 8.236[1] | 5.076[1] | 90 | 94.06[1] | 90 |

Table 2: Crystallographic Data of Hydrated this compound Phases

| Phase Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Newberyite | MgHPO₄·3H₂O | Orthorhombic | Pbca | 10.203[2] | 10.685[2] | 10.018[2] | 90 | 90 | 90 |

| Struvite | NH₄MgPO₄·6H₂O | Orthorhombic | Pmn2₁ | 6.9484 | 6.1038 | 11.1930 | 90 | 90 | 90 |

| Bobierrite | Mg₃(PO₄)₂·8H₂O | Monoclinic | C2/c | 4.667 | 27.926 | 10.067 | 90 | 105.01 | 90 |

Amorphous this compound

Amorphous this compound (AMP) is a non-crystalline phase that lacks a long-range ordered atomic structure. It is often a precursor in the formation of crystalline this compound phases and has gained attention in biomaterial applications due to its higher solubility and potential for enhanced bioactivity compared to its crystalline counterparts. The amorphous nature can be confirmed by the absence of sharp peaks in X-ray diffraction (XRD) patterns, instead showing broad halos.

Experimental Protocols

The synthesis of specific this compound phases is highly dependent on the experimental conditions such as pH, temperature, and reactant concentrations. Below are detailed methodologies for the synthesis of key this compound phases.

Synthesis of Newberyite (MgHPO₄·3H₂O)

Objective: To synthesize crystalline newberyite.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Orthophosphoric acid (H₃PO₄)

-

Ethanol

-

Deionized water

Procedure:

-

Prepare a 0.5 M solution of MgCl₂·6H₂O in ethanol.

-

Prepare a 0.5 M solution of H₃PO₄ in ethanol.

-

Slowly add the H₃PO₄ solution to the MgCl₂·6H₂O solution under constant stirring at room temperature.

-

Continue stirring the mixture for 24 hours to allow for the precipitation of newberyite crystals.

-

Separate the precipitate by filtration.

-

Wash the collected crystals with ethanol to remove any unreacted precursors.

-

Dry the final product in a desiccator at room temperature.

Characterization:

-

The crystalline phase of the product can be confirmed using X-ray diffraction (XRD).

-

The morphology of the crystals can be observed using scanning electron microscopy (SEM).

-

The chemical composition can be analyzed using Fourier-transform infrared spectroscopy (FTIR).

Synthesis of Struvite (NH₄MgPO₄·6H₂O)

Objective: To synthesize crystalline struvite.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Sodium hydroxide (NaOH) solution (to adjust pH)

-

Deionized water

Procedure:

-

Prepare equimolar aqueous solutions of MgCl₂·6H₂O and NH₄H₂PO₄.

-

Mix the two solutions in a beaker under continuous stirring.

-

Adjust the pH of the solution to a range of 7-11 by slowly adding NaOH solution. Struvite precipitation is favored in this pH range.

-

Continue stirring for a designated period (e.g., 1-2 hours) to allow for crystal growth.

-

Collect the precipitate by filtration.

-

Wash the crystals with deionized water and then with ethanol.

-

Dry the struvite crystals at room temperature.

Characterization:

-

XRD analysis should be performed to confirm the formation of the struvite phase.

-

SEM can be used to examine the characteristic coffin-lid crystal morphology of struvite.

-

FTIR spectroscopy will show the characteristic vibrational bands of phosphate, ammonium, and water molecules.

Synthesis of Bobierrite (Mg₃(PO₄)₂·8H₂O)

Objective: To synthesize crystalline bobierrite.

Materials:

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Disodium hydrogen phosphate (Na₂HPO₄)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of MgSO₄·7H₂O and Na₂HPO₄.

-

Mix the solutions to achieve a Mg/P molar ratio of 1.5.

-

Adjust the initial pH of the mixed solution to between 6.4 and 7.0.

-

Heat the solution to 80-90°C and maintain this temperature for 2 to 48 hours to facilitate the crystallization of bobierrite.[3][4]

-

Allow the solution to cool down to room temperature.

-

Collect the precipitate by filtration.

-

Wash the product with deionized water.

-

Dry the synthesized bobierrite crystals.

Characterization:

-

The crystal structure can be verified using single-crystal or powder XRD.

-

The morphology and size of the crystals can be analyzed by SEM.

-

Thermal analysis (TGA/DSC) can be used to study the hydration states.

Signaling Pathway and Logical Relationships

This compound-based biomaterials, particularly bone cements, have been shown to influence cellular signaling pathways, thereby promoting bone regeneration. One such pathway is the Notch signaling pathway.

Inhibition of Notch Signaling Pathway by this compound Cement

This compound cements (MPCs) can accelerate bone regeneration by inhibiting the Notch signaling pathway.[3] The release of magnesium ions from the cement plays a crucial role in this process. The suppression of this pathway leads to enhanced osteogenic differentiation of bone marrow stem cells (BMSCs).[3]

Caption: Inhibition of Notch signaling by this compound cement.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound phases.

Caption: General experimental workflow for magnesium phosphates.

References

In Vitro Solubility and Degradation Profile of Magnesium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro solubility and degradation characteristics of various magnesium phosphate-based biomaterials. Magnesium phosphates are gaining significant attention in the field of bone regeneration due to their biocompatibility, biodegradability, and osteoconductive properties. Understanding their dissolution and degradation profiles under physiological conditions is critical for the design and development of effective and safe therapeutic products. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to support researchers in this field.

Quantitative Data on In Vitro Degradation

The in vitro degradation of this compound biomaterials is influenced by a multitude of factors, including the specific phosphate phase, the composition and pH of the immersion fluid, and the presence of proteins and other organic molecules. Below are tables summarizing quantitative data from various studies on the degradation of different this compound compounds in simulated physiological environments.

Table 1: Ion Release from this compound Cements in vitro

| This compound Type | Immersion Medium | Time Point | Cumulative Mg²⁺ Release (per gram of cement) | Cumulative PO₄³⁻ Release (per gram of cement) |

| This compound Cement (MPC) | Not Specified | 2 weeks | 28,688 ± 22,947 nmol/20 ml | 317,283 ± 38,386 nmol/20 ml |

| MPC | Not Specified | 4 weeks | 6,056 ± 20,701 nmol/20 ml | 143,269 ± 41,033 nmol/20 ml |

| MPC | Not Specified | 17 weeks | 240,036 ± 92,347 nmol/20 ml | -3,921 ± 12,698 nmol/20 ml |

Table 2: Degradation Rates of Magnesium-Based Materials with Phosphate Coatings in vitro

| Material | Immersion Medium | Time Point | Degradation Rate (mm/year) | Hydrogen Evolution Rate (ml/cm²/day) |

| Mg-3MgP Composite | Hank's Balanced Salt Solution (HBSS) | Not Specified | 0.56 ± 0.038 | Not Reported |

| AZ91-3Ca Alloy with Hydrothermal Calcium Phosphate Coating | Simulated Body Fluid (SBF) | 28 days | ~0.2 (calculated from weight loss) | ~0.02 |

Table 3: Dissolution Rates of Different Struvite Morphologies

| Struvite Crystal Morphology | Dissolution Medium | Temperature | Dissolution Rate Constant (k_diss) |

| Rod-like crystals | Water | 25 °C | 0.075 dm³/mol²/³s⁻¹ |

| Dendrites | Water | 25 °C | 0.331 dm³/mol²/³s⁻¹ |

| Rod-like crystals | Water | 37 °C | 0.152 dm³/mol²/³s⁻¹ |

| Dendrites | Water | 37 °C | 0.596 dm³/mol²/³s⁻¹ |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data on the in vitro performance of this compound biomaterials. This section outlines key methodologies for assessing degradation, cytocompatibility, and osteogenic potential.

In Vitro Degradation Testing

This protocol describes a typical setup for evaluating the degradation of this compound scaffolds in a simulated physiological fluid.

Objective: To quantify the degradation rate and ion release profile of a this compound biomaterial in vitro.

Materials:

-

This compound scaffold of known weight and surface area.

-

Simulated Body Fluid (SBF) or cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM).

-

Sterile containers (e.g., 50 ml polypropylene tubes).

-

Incubator set at 37°C.

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for ion analysis.

-

pH meter.

Procedure:

-

Sample Preparation: Sterilize the this compound scaffolds using a suitable method (e.g., ethylene oxide, gamma radiation). Accurately weigh each scaffold (W_initial).

-

Immersion: Place each scaffold in a sterile container with a specific volume of the chosen immersion medium. A common ratio is 1 g of material to 100 ml of fluid.

-

Incubation: Incubate the containers at 37°C. The duration of the study can range from days to several weeks.

-

Medium Replacement: At predetermined time points (e.g., every 2-3 days), collect the immersion medium for analysis and replace it with fresh, pre-warmed medium.

-

Ion Analysis: Analyze the collected medium for magnesium and phosphate ion concentrations using ICP-OES or AAS.

-

pH Measurement: Measure the pH of the collected medium at each time point.

-

Final Sample Analysis: At the end of the study, carefully remove the scaffolds, rinse them with deionized water, and dry them to a constant weight (W_final).

-

Data Analysis:

-

Calculate the cumulative ion release over time.

-

Calculate the percentage of weight loss: ((W_initial - W_final) / W_initial) * 100.

-

Calculate the degradation rate in mm/year if the initial dimensions are known.

-

Cytotoxicity Assay (MTT Assay)

This protocol, based on ISO 10993-5, assesses the potential cytotoxic effects of degradation products from this compound biomaterials.

Objective: To evaluate the in vitro cytotoxicity of this compound extracts on a relevant cell line.

Materials:

-

This compound biomaterial.

-

Cell culture medium (e.g., DMEM).

-

Mammalian cell line (e.g., L929 fibroblasts, MC3T3-E1 osteoblasts).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO, isopropanol).

-

Microplate reader.

Procedure:

-

Extract Preparation:

-

Incubate the sterile this compound material in cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/ml) for a defined period (e.g., 24 or 72 hours) at 37°C.

-

Collect the medium (the "extract") and filter it to remove any debris.

-

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Cell Treatment: Replace the culture medium with the prepared extracts (undiluted and various dilutions). Include a negative control (fresh medium) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage relative to the negative control.

Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

This assay evaluates the potential of this compound degradation products to promote the differentiation of pre-osteoblastic cells.

Objective: To assess the effect of this compound extracts on the alkaline phosphatase (ALP) activity of osteoblast-like cells.

Materials:

-

This compound biomaterial extracts (prepared as in 2.2).

-

Pre-osteoblastic cell line (e.g., MC3T3-E1).

-

Osteogenic differentiation medium (cell culture medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone).

-

ALP activity assay kit (p-nitrophenyl phosphate-based).

-

Cell lysis buffer.

-

Microplate reader.

Procedure:

-

Cell Seeding and Culture: Seed pre-osteoblastic cells in culture plates and culture them in osteogenic differentiation medium.

-

Treatment: Replace the medium with this compound extracts diluted in osteogenic medium at various concentrations. Include appropriate controls.

-

Incubation: Culture the cells for several days (e.g., 7, 14, and 21 days), replacing the treatment medium every 2-3 days.

-

Cell Lysis: At each time point, wash the cells with PBS and lyse them to release intracellular proteins, including ALP.

-

ALP Assay:

-

Add the cell lysate to a solution containing p-nitrophenyl phosphate (pNPP).

-

Incubate to allow the ALP to convert pNPP to p-nitrophenol (pNP), which is yellow.

-

Stop the reaction and measure the absorbance at 405 nm.

-

-

Protein Quantification: Determine the total protein content in each cell lysate (e.g., using a BCA or Bradford assay).

-

Data Analysis: Normalize the ALP activity to the total protein content and compare the treated groups to the control.

Visualizing Key Relationships and Pathways

Factors Influencing In Vitro Degradation

The degradation of this compound biomaterials is a complex process governed by several interrelated factors. The following diagram illustrates these key relationships.

Potential Signaling Pathways Influenced by Magnesium Ions

The degradation of this compound biomaterials releases magnesium ions (Mg²⁺), which can actively influence cellular behavior, particularly osteogenesis. Research suggests that Mg²⁺ can modulate several key signaling pathways involved in bone formation.

Conclusion

The in vitro solubility and degradation profile of this compound biomaterials are critical determinants of their clinical potential. This guide provides a foundational understanding of these properties, offering quantitative data, detailed experimental protocols, and visual representations of key concepts. It is evident that the degradation behavior is highly dependent on both the material's intrinsic properties and the surrounding in vitro environment. For researchers and developers in this field, rigorous and standardized testing is paramount to accurately predict in vivo performance and to engineer the next generation of this compound-based therapies for bone regeneration. Further research is needed to establish a more comprehensive and directly comparable dataset across the various this compound phases and to further elucidate the specific molecular mechanisms by which their degradation products influence cellular activity.

The Pivotal Role of Magnesium Ions in Bone Metabolism and Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium (Mg²⁺) is an essential cation for skeletal health, playing a multifaceted role in bone metabolism and regeneration. Approximately 60% of the body's total magnesium is stored in the bone, where it influences both the mineral and matrix components.[1] This technical guide provides a comprehensive overview of the current understanding of magnesium's impact on bone, detailing its effects on osteogenic and osteoclastic activities, the underlying signaling pathways, and relevant experimental methodologies. Quantitative data from key studies are summarized to provide a clear perspective on the dose-dependent effects of magnesium, offering valuable insights for researchers and professionals in the field of bone biology and drug development.

Introduction

Bone is a dynamic tissue that undergoes continuous remodeling, a balanced process of bone formation by osteoblasts and bone resorption by osteoclasts.[[“]] Magnesium ions are critical modulators of this process. Magnesium deficiency has been linked to osteoporosis, characterized by reduced bone mass and increased fracture risk, while supplementation has shown potential in improving bone mineral density (BMD).[[“]][3] This guide delves into the cellular and molecular mechanisms through which magnesium exerts its influence on bone health, providing a foundation for future research and therapeutic strategies.

The Influence of Magnesium on Bone Cells

Magnesium directly impacts the function of both osteoblasts and osteoclasts, the primary cells responsible for bone remodeling.

Effects on Osteoblasts

Magnesium generally promotes osteoblast proliferation, differentiation, and mineralization. Studies have shown that extracellular magnesium stimulates human osteoblast activity in a dose-dependent and time-dependent manner.[4]

-

Proliferation and Viability: Increased concentrations of magnesium ions have been shown to enhance the viability and proliferation of human osteoblasts.[3]

-

Differentiation: Magnesium upregulates key osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin, indicating a role in osteoblast differentiation.[3]

-

Mineralization: While essential for mineralization, high local concentrations of magnesium can inhibit mineral deposition and disrupt normal crystal formation.[[“]]

Effects on Osteoclasts

The effect of magnesium on osteoclasts is more complex and appears to be concentration-dependent.

-

Inhibition of Osteoclastogenesis: Magnesium can suppress osteoclast formation and bone resorption. It has been shown to inhibit the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine for osteoclast differentiation.[6] The alkaline environment created by the degradation of magnesium-based implants also inhibits osteoclast activity.[6]

-

Magnesium Deficiency: Conversely, magnesium deficiency can promote the formation of osteoclasts, leading to increased bone resorption.[7]

Quantitative Data on Magnesium's Effects

The following tables summarize quantitative data from in vitro studies on the effects of magnesium on osteoblasts and osteoclasts.

Table 1: Quantitative Effects of Magnesium Ions on Osteoblast Activity

| Parameter | Magnesium Concentration | Cell Type | Duration | Key Findings | Reference |

| Cell Viability | 1, 2, 3 mM | Human Osteoblasts | 24, 48, 72 h | Significant increase in viability with increasing concentration and time (P<0.05).[3] | [3] |

| Alkaline Phosphatase (ALP) Activity | 1, 2, 3 mM | Human Osteoblasts | 24, 48, 72 h | Dose-dependent and time-dependent increase in ALP activity (P<0.05).[3] | [3] |

| Osteocalcin Levels | 1, 2, 3 mM | Human Osteoblasts | 24, 48, 72 h | Dose-dependent and time-dependent increase in osteocalcin levels (P<0.05).[3] | [3] |

| Mineralization | 3, 6, 10 mM | Human bMSCs | 14 days | High Mg concentrations (especially 3 mM) decreased calcium deposits.[8] | [8] |

Table 2: Quantitative Effects of Magnesium Ions on Osteoclast Activity

| Parameter | Magnesium Concentration | Cell Type | Duration | Key Findings | Reference |

| Osteoclast Formation | 0, 0.08, 0.4, 0.8 mM | Mouse Bone Marrow Cells | 6 days | Mg²⁺ deficiency (0 mM) resulted in an increased number of osteoclast-like cells.[7] | [7] |

| Gene Expression (TRAP, DC-STAMP) | 1, 10 mM | U937 cells + VD3 | - | 10 mM Mg increased TRAP expression ~17-fold and DC-STAMP ~4-fold.[8] | [8] |

| Resorption Activity | Mg-deficient medium | Mouse Bone Marrow Cells | 8 days | Resorption per osteoclast was lower in the absence of Mg²⁺.[7] | [7] |

Signaling Pathways Modulated by Magnesium

Magnesium influences several key signaling pathways that regulate bone cell function.

TRPM7-Mediated Signaling

The transient receptor potential melastatin 7 (TRPM7) channel, a key mediator of magnesium influx, plays a crucial role in osteoblast differentiation.[[“]] Magnesium influx through TRPM7 activates the PI3K signaling pathway, which in turn upregulates the expression of osteogenic markers like Runx2 and ALP.[9]

TRPM7-mediated magnesium influx and downstream signaling in osteoblasts.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is critical for osteoblast differentiation and bone formation. Magnesium has been shown to inhibit the Wnt/β-catenin signaling pathway in vascular smooth muscle cells, preventing their osteogenic transformation.[10][11] In the context of bone regeneration, magnesium implantation has been found to restore Wnt/β-catenin signaling.[12]

Overview of the Wnt/β-catenin signaling pathway and magnesium's modulatory role.

Experimental Protocols

This section outlines common experimental methodologies used to investigate the role of magnesium in bone metabolism.

In Vitro Cell Culture

-

Cell Lines: Human osteoblast-like cells (e.g., hFOB 1.19), primary human bone marrow-derived mesenchymal stem cells (bMSCs), and monocyte/macrophage cell lines for osteoclast differentiation (e.g., RAW 264.7) are commonly used.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12 for osteoblasts) supplemented with fetal bovine serum and antibiotics.

-

Magnesium Variation: Magnesium concentrations in the culture media are adjusted by adding sterile MgCl₂ or using custom-formulated media to study dose-dependent effects.

-

Osteogenic/Osteoclastogenic Induction: For differentiation studies, osteogenic supplements (e.g., ascorbic acid, β-glycerophosphate, dexamethasone) or osteoclastogenic factors (e.g., RANKL, M-CSF) are added to the culture medium.

General workflow for in vitro studies of magnesium's effects on bone cells.

Animal Models

-

Magnesium Deficiency Models: Rodent models are often used, where animals are fed a magnesium-deficient diet. Blood and bone samples are collected at various time points to assess the effects on bone parameters.[13]

-

Implant Studies: Magnesium-based implants are surgically placed in bone defects (e.g., femoral or tibial defects) in animals like rats, rabbits, or larger models. The healing process and bone regeneration around the implant are then evaluated.[14]

Analytical Techniques for Bone Assessment

-

Micro-Computed Tomography (micro-CT): A non-destructive imaging technique used to visualize and quantify bone microarchitecture, including bone volume (BV/TV), trabecular thickness (Tb.Th), and trabecular number (Tb.N).

-

Histology and Staining:

-

Hematoxylin and Eosin (H&E) Staining: For general assessment of tissue morphology and cellularity.

-

Von Kossa Staining: To detect mineralized tissue (calcium deposits appear black).

-

Alizarin Red S Staining: To visualize calcium deposition in cell cultures and tissue sections.

-

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the bone surface and the bone-implant interface.

-

Quantitative Real-Time PCR (qRT-PCR): Used to quantify the expression of osteogenic and osteoclastogenic genes. Osteogenesis PCR arrays can be used to screen for a panel of relevant genes.[15]

Conclusion and Future Directions

Magnesium ions are undeniably crucial for maintaining bone homeostasis. The evidence strongly supports their role in promoting osteoblast function and modulating osteoclast activity, primarily through the TRPM7 and Wnt/β-catenin signaling pathways. The dose-dependent nature of magnesium's effects highlights the importance of maintaining optimal physiological levels for skeletal health.

Future research should focus on elucidating the intricate crosstalk between different signaling pathways modulated by magnesium. Furthermore, long-term clinical trials are necessary to establish definitive guidelines for magnesium supplementation in the prevention and treatment of osteoporosis. The development of biodegradable magnesium-based implants with controlled degradation rates holds great promise for orthopedic applications, and a deeper understanding of the local ionic environment created by these implants is essential for optimizing their design and clinical outcomes. This technical guide provides a solid framework for researchers and drug development professionals to advance our knowledge of magnesium's role in bone health and to translate these findings into innovative therapeutic strategies.

References

- 1. scielo.br [scielo.br]

- 2. Impact of TRPM7-mediated magnesium flux on osteoblast differentiation - Consensus [consensus.app]

- 3. Effect of magnesium ion on human osteoblast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Magnesium Ions in Osteogenic Signaling Pathways - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 5. Impact of TRPM7-mediated magnesium flux on osteoblast differentiation - Consensus [consensus.app]

- 6. Research progress on osteoclast regulation by biodegradable magnesium and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Magnesium Is a Key Regulator of the Balance between Osteoclast and Osteoblast Differentiation in the Presence of Vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ion channel functional protein kinase TRPM7 regulates Mg ions to promote the osteoinduction of human osteoblast via PI3K pathway: In vitro simulation of the bone-repairing effect of Mg-based alloy implant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Magnesium Inhibits Wnt/β-Catenin Activity and Reverses the Osteogenic Transformation of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Magnesium Inhibits Wnt/β-Catenin Activity and Reverses the Osteogenic Transformation of Vascular Smooth Muscle Cells | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Magnesium-based materials in orthopaedics: material properties and animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

Biocompatibility of Magnesium Phosphate Ceramics with Osteoblasts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium phosphate (MgP) ceramics are emerging as a promising class of biodegradable materials for bone regeneration applications. Their chemical similarity to the mineral phase of bone, coupled with their tunable degradation rates and the stimulatory effects of magnesium ions on bone-forming cells, makes them an attractive alternative to traditional calcium phosphate-based bioceramics. This technical guide provides a comprehensive overview of the biocompatibility of MgP ceramics with osteoblasts, the primary cells responsible for bone formation. We will delve into the quantitative aspects of osteoblast response to these materials, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways involved in the osteoblast-MgP ceramic interaction.

Quantitative Analysis of Osteoblast Biocompatibility

The interaction of osteoblasts with MgP ceramics has been evaluated through various in vitro assays to quantify cell viability, proliferation, and differentiation. The following tables summarize the key quantitative data from relevant studies.

| Material Composition | Cell Type | Time Point | Assay | Viability/Proliferation Outcome | Citation |

| 3D-Printed this compound | hFOB 1.19 | Not Specified | Live/Dead Staining | >79% viable cells | [1] |

| Magnesium-Calcium Alloy Extracts | Primary Human Osteoblasts | 72 hours | MTT Assay | >90% metabolic activity compared to control for certain extract dilutions | [2] |

| Amorphous MgP | Osteoblast-like cells | Not Specified | Not Specified | Promoted proliferation and differentiation compared to crystalline MgP | [3] |

Table 1: Osteoblast Viability and Proliferation on this compound Ceramics. This table summarizes the quantitative data on osteoblast viability and proliferation in response to different forms of this compound-based materials.

| Material Composition | Cell Type | Time Point | Assay | ALP Activity Outcome | Citation |

| Newberyite (MgHPO4·3H2O) | Osteoblasts | Not Specified | Not Specified | Induced osteoblast differentiation | [4] |

| Cattiite (Mg3(PO4)2·22H2O) | Osteoblasts | Not Specified | Not Specified | Induced osteoblast differentiation | [4] |

Table 2: Alkaline Phosphatase (ALP) Activity of Osteoblasts on this compound Ceramics. This table highlights the effect of different this compound minerals on osteoblast differentiation as indicated by ALP activity.

| Material Composition | Cell Type | Time Point | Gene | Gene Expression Outcome (Fold Change) | Citation |

| Newberyite Crystals | Osteoblasts | Not Specified | OCN, CollA1 | Expression comparable to calcium phosphate bioceramics | [4] |

Table 3: Osteogenic Gene Expression by Osteoblasts on this compound Ceramics. This table presents data on the expression of key osteogenic marker genes by osteoblasts cultured on this compound materials.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of osteoblast-biomaterial interactions. The following sections describe the key experimental protocols cited in the literature.

Cell Viability and Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Seed osteoblasts onto MgP ceramic scaffolds or in wells containing extracts from the ceramics and culture for the desired time period (e.g., 24, 48, 72 hours).

-

Prepare a stock solution of MTT (5 mg/mL in phosphate-buffered saline - PBS).

-

At the end of the incubation period, add MTT solution to each well (typically 10% of the culture medium volume) and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

After the incubation, add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Cell viability is expressed as a percentage relative to the control cells cultured on tissue culture plastic or without ceramic extracts. It is important to note that free Mg2+ ions can interfere with the MTT assay, leading to false results; therefore, appropriate controls are essential[3].

-

2. Live/Dead Viability/Cytotoxicity Assay

This assay provides a qualitative and quantitative assessment of cell viability by differentiating between live and dead cells using fluorescent probes.

-

Protocol:

-

Culture osteoblasts on the MgP ceramic scaffolds for the desired duration.

-

Prepare a working solution of the Live/Dead assay reagents (containing Calcein AM and Ethidium homodimer-1) in a suitable buffer (e.g., PBS) according to the manufacturer's instructions.

-

Remove the culture medium and wash the cell-seeded scaffolds with PBS.

-

Incubate the scaffolds with the Live/Dead working solution for 15-30 minutes at room temperature, protected from light.

-

Calcein AM is cleaved by esterases in live cells to produce a green fluorescence, while Ethidium homodimer-1 enters cells with compromised membranes and binds to nucleic acids, emitting red fluorescence.

-

Visualize the stained cells using a fluorescence microscope with appropriate filters.

-

The percentage of viable cells can be quantified by counting the number of green-staining cells relative to the total number of cells (green + red).

-

Osteoblast Differentiation Assays

1. Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.

-

Protocol:

-

Culture osteoblasts on MgP ceramic scaffolds for various time points (e.g., 7, 14 days).

-

Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Centrifuge the cell lysate to pellet cellular debris.

-

Add a known amount of the supernatant (cell lysate) to a reaction mixture containing p-nitrophenyl phosphate (pNPP) substrate in an alkaline buffer.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

ALP in the lysate will hydrolyze pNPP to p-nitrophenol (pNP), which is yellow in color under alkaline conditions.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the absorbance of the yellow pNP product at 405 nm using a microplate reader.

-

The ALP activity is typically normalized to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay, and is often expressed as units per milligram of protein.

-

2. Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Osteogenic Gene Expression

RT-qPCR is used to quantify the expression levels of key osteogenic marker genes, providing insights into the stage of osteoblast differentiation.

-

Protocol:

-

Culture osteoblasts on MgP ceramic scaffolds for specific time points.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Assess the quantity and quality of the extracted RNA using spectrophotometry.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

Perform qPCR using the synthesized cDNA, specific primers for the target genes (e.g., Runt-related transcription factor 2 - RUNX2, Osteopontin - OPN, Osteocalcin - OCN), and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

-

The qPCR instrument monitors the fluorescence intensity during amplification, and the cycle threshold (Ct) value is determined for each gene.

-

The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin) and then to a control group (e.g., cells on tissue culture plastic). The results are typically presented as fold change in gene expression.

-

Visualization of Key Cellular Processes and Signaling Pathways

The interaction of osteoblasts with MgP ceramics and the released magnesium ions can trigger specific intracellular signaling pathways that regulate their behavior. The following diagrams, created using the DOT language, illustrate the experimental workflows and key signaling cascades.

References

An In-depth Technical Guide to the Early Stages of Magnesium Phosphate Cement Hydration

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium phosphate cements (MPCs) are a class of chemically bonded ceramics that are gaining significant interest for a variety of applications, including rapid repair of infrastructure, dental cements, and radioactive waste encapsulation. Their fast setting times, high early strength, and good biocompatibility make them an attractive alternative to traditional Portland cements. The performance of MPCs is critically dependent on the chemical reactions and microstructural development that occur during the early stages of hydration. This guide provides a detailed technical overview of these initial processes, focusing on the core chemical transformations, reaction kinetics, and the influence of key parameters.

The Core Chemistry of Early Hydration

The fundamental setting and hardening of Magnesium Potassium Phosphate Cement (MKPC), a common type of MPC, is an acid-base reaction between magnesia (MgO) and monopotassium phosphate (KH₂PO₄) in the presence of water.[1] This exothermic process can be divided into several key stages:

-

Dissolution: Initially, the monopotassium phosphate (KH₂PO₄) rapidly dissolves in water, an endothermic process that leads to a slight decrease in temperature.[2] This is followed by the slower, exothermic dissolution of magnesia (MgO) particles. The dissolution of MgO is a critical rate-limiting step in the overall hydration process.

-

Ion Formation: The dissolution of the reactants releases K⁺, H₂PO₄⁻, and Mg²⁺ ions into the aqueous solution.

-

Precipitation of Hydration Products: As the concentration of ions reaches saturation, the primary hydration product, potassium struvite (MgKPO₄·6H₂O), begins to precipitate. This crystalline phase is responsible for the setting and strength development of the cement.[1] The formation of potassium struvite is a highly exothermic reaction.

The overall chemical reaction can be summarized as follows:

MgO + KH₂PO₄ + 5H₂O → MgKPO₄·6H₂O [1]

Quantitative Data on Early Age Properties

The early age properties of MPCs, such as setting time and compressive strength, are crucial for their application and are significantly influenced by the mix design. The following tables summarize key quantitative data from various studies.

Table 1: Influence of Mix Composition on Setting Time of this compound Cement

| M/P Molar Ratio | Water/Cement (w/c) Ratio | Borax/Magnesia (B/M) Ratio (%) | Initial Setting Time (min) | Final Setting Time (min) |

| 4 | 0.20 | 4 | 51 | - |

| 4 | 0.20 | 6 | 188 | - |

| 6 | 0.22 | 4 | - | 45 |

| 8 | 0.22 | 4 | - | 30 |

| 4 | 0.25 | 2 | - | 60 |

| 8 | 0.25 | 2 | - | 40 |

Data compiled from multiple sources.

Table 2: Early Age Compressive Strength of this compound Cement

| M/P Molar Ratio | Water/Cement (w/c) Ratio | Curing Time | Compressive Strength (MPa) |

| 4 | 0.25 | 1 hour | >14 |

| - | - | 3 hours | 14.4 |

| 6 | - | 3 hours | 35.6 |

| - | - | 24 hours | 22.1 |

| 4 | 0.22 | 28 days | ~20-25 |

| 6 | 0.22 | 28 days | ~25-36 |

Data compiled from multiple sources.[3]

Experimental Protocols

A variety of analytical techniques are employed to study the early hydration of MPCs. Detailed methodologies for key experiments are provided below.

Isothermal Calorimetry

Objective: To measure the heat flow associated with the hydration reactions, providing insights into the reaction kinetics.

Methodology:

-

Sample Preparation: Precisely weigh the required amounts of MgO, KH₂PO₄, and any additives (e.g., retarders) into a sample ampoule. The water is typically kept in a separate syringe.

-

Instrument Setup: Place the ampoule and syringe into an isothermal calorimeter (e.g., TAM Air) and allow them to equilibrate to the desired experimental temperature (e.g., 25 °C) for a predetermined period.

-

Initiation of Reaction: Inject the water into the ampoule containing the powder mixture and initiate mixing.

-

Data Acquisition: Record the heat flow as a function of time. The data acquisition rate should be high enough to capture the rapid initial reactions.

-

Data Analysis: Integrate the heat flow curve to determine the total heat of hydration. The peaks in the heat flow curve correspond to different stages of the hydration process.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the cement at different stages of hydration and to quantify the amount of reactants and products.

Methodology:

-

Sample Preparation:

-

Prepare MPC pastes with the desired formulation and cure for specific time intervals (e.g., 1 hour, 3 hours, 24 hours).

-

Stop the hydration reaction at the desired time by solvent exchange (e.g., with isopropanol) followed by drying.

-

Grind the hardened paste into a fine powder using a mortar and pestle.

-

-

Sample Mounting: Mount the powdered sample onto a sample holder. Care should be taken to create a flat, smooth surface to minimize preferred orientation effects.

-

Instrument Setup:

-

Use a diffractometer with Cu Kα radiation.

-

Set the scanning range (2θ) to cover the characteristic peaks of the expected phases (e.g., 5-70°).

-

Select an appropriate step size and scan speed to obtain good resolution and signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the crystalline phases present by comparing the diffraction pattern to a database (e.g., ICDD).

-

Perform quantitative phase analysis using the Rietveld refinement method to determine the weight fraction of each phase.

-

Scanning Electron Microscopy (SEM)

Objective: To visualize the microstructure of the hydrated cement, including the morphology of the hydration products and the pore structure.

Methodology:

-

Sample Preparation:

-

Prepare and cure MPC samples as for XRD analysis.

-

Fracture a small piece of the hardened paste or prepare a polished section. For polished sections, the sample is embedded in epoxy resin, ground, and polished to a fine finish.

-

Mount the sample on an aluminum stub using conductive carbon tape or paint.[4]

-

-

Coating: Coat the sample with a thin layer of a conductive material (e.g., gold, carbon) to prevent charging under the electron beam.[5]

-

Imaging:

-

Place the sample in the SEM chamber and evacuate to a high vacuum.

-

Use an appropriate accelerating voltage and working distance.

-

Acquire images using secondary electron (SE) mode for topographical information and backscattered electron (BSE) mode for compositional contrast.

-

Experimental and Analytical Workflow

The characterization of the early stages of MPC hydration typically follows a systematic workflow to obtain a comprehensive understanding of the material's properties.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Properties and Reaction Mechanisms of this compound Cement Mixed with Ferroaluminate Cement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 4. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]

- 5. vpi2004.com [vpi2004.com]

The Formation Mechanism of Amorphous Magnesium Phosphate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Amorphous magnesium phosphate (AMP) has emerged as a promising biomaterial, particularly in the fields of drug delivery and bone regeneration, owing to its excellent biocompatibility, biodegradability, and high surface area. Unlike its crystalline counterparts, the amorphous structure of AMP offers unique properties, including potentially higher solubility and reactivity, which can be advantageous for various biomedical applications. Understanding the fundamental mechanisms governing its formation is crucial for controlling its physicochemical properties and optimizing its performance in therapeutic and regenerative contexts. This technical guide provides an in-depth overview of the formation mechanism of amorphous this compound, detailing experimental protocols, presenting key data, and visualizing the underlying processes.

Formation Mechanism: A Non-Classical Pathway

The formation of amorphous this compound does not typically follow a classical nucleation and growth model. Instead, evidence points towards a multi-step, non-classical pathway involving the initial formation of an amorphous precursor.[1][2] This process can be summarized as follows:

-

Initial Mixing and Supersaturation: The process begins with the rapid mixing of soluble magnesium and phosphate precursors, creating a supersaturated solution.

-

Formation of Pre-nucleation Clusters: In this supersaturated environment, ions and solvent molecules begin to associate, forming dynamic, nanoscale pre-nucleation clusters.

-

Coalescence into Amorphous Nanoparticles: These clusters then coalesce and grow into larger, yet still amorphous, nanoparticles. This stage is critical in defining the final particle size and morphology.

-

Organization into Larger Domains: The amorphous nanoparticles can further self-organize into larger, hierarchical structures.[1]

-

Potential Crystallization: The amorphous phase is metastable and, under certain conditions (e.g., elevated temperature, prolonged aging), can transform into more stable crystalline phases such as newberyite (MgHPO₄·3H₂O) or struvite (MgNH₄PO₄·6H₂O).

This non-classical pathway is crucial for the synthesis of stable amorphous this compound and offers several points of control over the final material properties.

Synthesis Methodologies

The synthesis of amorphous this compound is predominantly achieved through wet chemical precipitation and microwave-assisted methods. The choice of method and the precise control of reaction parameters are critical for obtaining the desired amorphous phase and material characteristics.

Wet Chemical Precipitation

This is a common, bottom-up approach for synthesizing amorphous this compound nanoparticles.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of a soluble magnesium salt (e.g., magnesium chloride, MgCl₂).

-

Prepare a separate aqueous solution of a soluble phosphate salt (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄).

-

-

Precipitation:

-

The magnesium salt solution is added dropwise to the phosphate salt solution under constant stirring.

-

The pH of the reaction mixture is a critical parameter and should be carefully controlled, typically in the alkaline range, by the addition of a base (e.g., ammonium hydroxide, NH₄OH).

-

-

Aging:

-

The resulting suspension is aged for a specific period (e.g., 24 hours) at a controlled temperature to allow for the formation and stabilization of the amorphous phase.

-

-

Washing and Collection:

-

The precipitate is collected by centrifugation or filtration.

-

It is then washed multiple times with deionized water and ethanol to remove unreacted ions and impurities.

-

-

Drying:

-

The final product is dried, often through lyophilization (freeze-drying) or in a vacuum oven at a low temperature to prevent crystallization.

-

Microwave-Assisted Synthesis

This method offers a rapid and energy-efficient route to synthesize amorphous this compound, often resulting in unique morphologies.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Similar to the wet chemical precipitation method, aqueous solutions of magnesium and phosphate precursors are prepared.

-

-

Microwave Irradiation:

-

The precursor solutions are mixed and placed in a microwave reactor.

-

The mixture is subjected to microwave irradiation at a specific power and for a defined duration. The rapid and uniform heating provided by microwaves can favor the formation of the amorphous phase.

-

-

Cooling and Collection:

-

After the reaction, the suspension is cooled to room temperature.

-

The precipitate is collected and washed as described in the wet chemical precipitation method.

-

-

Drying:

-

The final product is dried using appropriate methods to preserve its amorphous nature.

-

Influence of Synthesis Parameters

The physicochemical properties of amorphous this compound are highly dependent on the synthesis conditions. The following table summarizes the qualitative effects of key parameters.

| Parameter | Effect on Amorphous Phase Formation and Properties | Citation(s) |

| pH | Higher pH (alkaline conditions) generally favors the precipitation of this compound. The specific pH value can influence the particle size and the stability of the amorphous phase. | [3] |

| Temperature | Lower temperatures during precipitation and aging tend to preserve the amorphous state. Higher temperatures can induce crystallization into phases like newberyite. | [3] |

| Precursor Concentration | Higher precursor concentrations can lead to faster precipitation rates, which may favor the formation of an amorphous product by limiting the time for ordered crystal lattice formation. | [4] |

| Mg/P Molar Ratio | The stoichiometry of the reactants influences the composition and structure of the final product. Deviations from the stoichiometric ratio for a specific crystalline phase can promote the formation of an amorphous solid. | [4] |

| Presence of Stabilizers | The addition of certain ions (e.g., pyrophosphate) or polymers can inhibit crystal growth and stabilize the amorphous phase. | [5] |

Characterization of Amorphous this compound

A suite of analytical techniques is employed to confirm the amorphous nature and characterize the morphology and thermal properties of the synthesized material.

| Technique | Purpose | Typical Observations for Amorphous this compound |

| X-ray Diffraction (XRD) | To determine the crystallinity of the material. | A broad, diffuse halo in the diffractogram, with the absence of sharp Bragg peaks, confirms the amorphous nature. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present. | Broad absorption bands corresponding to phosphate (PO₄³⁻) and water (H₂O) groups are typically observed. The lack of sharp, well-defined peaks is indicative of an amorphous structure. |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and particle size. | Often reveals spherical nanoparticles or agglomerates of these particles. Can also show hierarchical, flower-like structures depending on the synthesis method. |

| Transmission Electron Microscopy (TEM) | To observe the internal structure and particle size at a higher resolution. | Confirms the nanoparticle nature and can be coupled with selected area electron diffraction (SAED), which would show diffuse rings for an amorphous material. |

| Thermogravimetric Analysis (TGA) | To study the thermal stability and water content. | Shows weight loss corresponding to the removal of adsorbed and structural water. The temperature at which crystallization occurs can also be identified. |

| Differential Scanning Calorimetry (DSC) | To investigate thermal transitions. | An exothermic peak at higher temperatures indicates the crystallization of the amorphous phase into a more stable crystalline form. |

Applications in Drug Delivery

The unique properties of amorphous this compound make it an attractive candidate for drug delivery systems. Its high surface area allows for efficient drug loading, and its biodegradability ensures that the carrier material can be safely resorbed by the body.

Key Advantages for Drug Delivery:

-

High Drug Loading Capacity: The porous and amorphous structure provides a large surface area for the adsorption of drug molecules.

-

Biocompatibility: Magnesium and phosphate are essential ions in the body, making the carrier material inherently biocompatible.

-

Biodegradability: Amorphous this compound can be degraded in a physiological environment, releasing the drug payload and being safely metabolized.

-

pH-Responsive Release: The solubility of this compound is pH-dependent, which can be exploited for targeted drug release in specific microenvironments, such as acidic tumor tissues.

While specific drug loading efficiencies are highly dependent on the drug molecule and the specific synthesis conditions of the AMP, reports have indicated high loading capacities for various therapeutic agents.[6][7]

Conclusion

The formation of amorphous this compound is a complex process governed by a non-classical nucleation and growth pathway. A thorough understanding and precise control of synthesis parameters such as pH, temperature, and precursor concentration are paramount for producing AMP with desired characteristics. The methodologies and characterization techniques outlined in this guide provide a framework for researchers and drug development professionals to synthesize and evaluate this promising biomaterial for a range of biomedical applications, from advanced drug delivery systems to innovative bone regeneration scaffolds. The continued exploration of its formation mechanism will undoubtedly unlock further potential for this versatile material.

References

- 1. nucleation-of-amorphous-precursor-in-magnesium-phosphate-cements-clues-to-the-reaction-pathway - Ask this paper | Bohrium [bohrium.com]

- 2. Results & Publications | ÚTAM AV ČR [itam.cas.cz]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. flore.unifi.it [flore.unifi.it]

- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 7. Amorphous this compound-graphene oxide nano particles laden 3D-printed chitosan scaffolds with enhanced osteogenic potential and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Tide of Magnesium Phosphate in Biomedical Innovation: A Technical Guide

For Immediate Release

[City, State] – Magnesium phosphate, a biodegradable and biocompatible ceramic, is rapidly emerging as a transformative material in the biomedical field. Possessing a unique combination of properties that promote tissue regeneration and enable controlled drug delivery, it presents a compelling alternative to traditional biomaterials. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive review of the current state of this compound applications, from bone regeneration to advanced therapeutic delivery systems.

Introduction: The Promise of a Bioresorbable Future